Cas no 2034478-24-3 (1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide)

1-(1,2-Benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzoxazole core linked to a thiophene-substituted pyridinylmethyl moiety via a methanesulfonamide bridge. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Its unique structure combines electron-rich aromatic systems with a sulfonamide functional group, offering opportunities for selective binding interactions. The presence of multiple heteroatoms enhances its ability to participate in hydrogen bonding and π-stacking, which may contribute to improved target affinity. The compound's synthetic flexibility allows for further derivatization, making it valuable for structure-activity relationship studies in drug discovery programs.
1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide structure
2034478-24-3 structure
Product Name:1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide
CAS No:2034478-24-3
MF:C18H15N3O3S2
MW:385.46000123024
CID:5379072
Update Time:2025-08-03

1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]methanesulfonamide
    • 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide
    • Inchi: 1S/C18H15N3O3S2/c22-26(23,12-15-14-6-1-2-7-16(14)24-21-15)20-11-13-5-3-9-19-18(13)17-8-4-10-25-17/h1-10,20H,11-12H2
    • InChI Key: XNYSKFAVAONRQM-UHFFFAOYSA-N
    • SMILES: C(C1C2=CC=CC=C2ON=1)S(NCC1=CC=CN=C1C1SC=CC=1)(=O)=O

1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide Pricemore >>

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Additional information on 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide

Comprehensive Overview of 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide (CAS No. 2034478-24-3)

The compound 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide (CAS No. 2034478-24-3) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique combination of a benzoxazole core, a thiophene ring, and a pyridine moiety makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its methanesulfonamide functional group, which is known to enhance binding affinity and pharmacokinetic properties.

In recent years, the demand for novel small molecules like 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide has surged, driven by the growing focus on precision medicine and targeted therapies. This compound's heterocyclic architecture aligns with current trends in drug design, where multi-targeted approaches are increasingly favored. Its CAS No. 2034478-24-3 serves as a critical identifier for researchers sourcing high-purity samples for preclinical studies, underscoring its importance in the pharmaceutical pipeline.

One of the most frequently searched questions related to this compound is: "What are the potential applications of 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide?" Preliminary studies suggest its relevance in addressing conditions linked to inflammatory pathways and neurological disorders, though further validation is required. The inclusion of a thiophene ring, a common motif in FDA-approved drugs, hints at its potential for oral bioavailability and metabolic stability, key factors in drug development.

From a synthetic chemistry perspective, the preparation of CAS No. 2034478-24-3 involves multi-step organic transformations, often requiring Pd-catalyzed cross-coupling reactions to assemble its pyridine-thiophene scaffold. This complexity has spurred interest in optimizing its synthesis to improve yield and scalability, a topic frequently explored in academic forums and patent literature. The compound's benzoxazole segment further contributes to its rigidity, potentially enhancing target selectivity—a hot topic in modern structure-activity relationship (SAR) studies.

Another trending query is: "How does 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide compare to similar sulfonamide derivatives?" Comparative analyses highlight its superior lipophilic efficiency, attributed to the balanced distribution of its aromatic and polar groups. This property is crucial for overcoming the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) drug development. Such insights are often sought after in computational chemistry and molecular docking studies.

As the pharmaceutical industry shifts toward AI-driven drug discovery, compounds like 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide are increasingly analyzed using machine learning models to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This aligns with the broader trend of leveraging big data to accelerate R&D timelines. Its CAS No. 2034478-24-3 frequently appears in datasets curated for cheminformatics applications, reflecting its relevance in this evolving landscape.

In summary, 1-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}methanesulfonamide represents a compelling case study in contemporary drug design. Its structural ingenuity, combined with its potential therapeutic versatility, positions it as a molecule of interest for both academic and industrial researchers. Future studies will likely focus on elucidating its mechanism of action and optimizing its pharmacophore for clinical translation, ensuring its place in the next generation of small-molecule therapeutics.

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